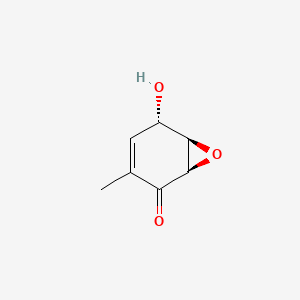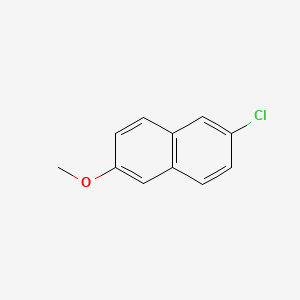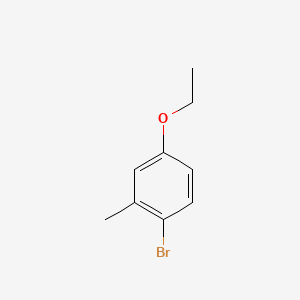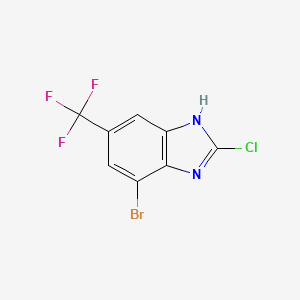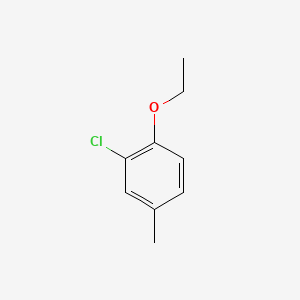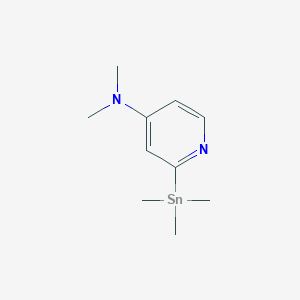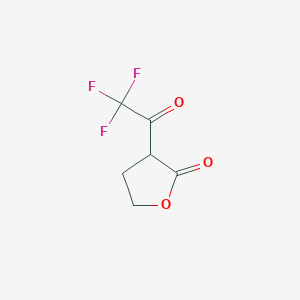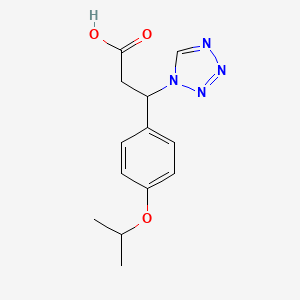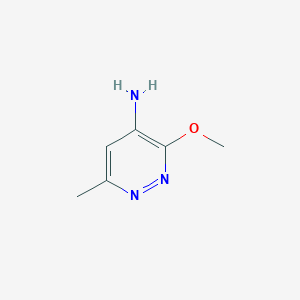
4-苯基哌嗪-1-甲酰胺
描述
4-Phenylpiperazine-1-carboxamide is a chemical compound with the molecular formula C11H15N3O . It has a molecular weight of 205.26 . The IUPAC name for this compound is N-phenyl-1-piperazinecarboxamide .
Synthesis Analysis
A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . The bioactivities of these compounds were evaluated by the Ellman’s method .Molecular Structure Analysis
The molecular structure of 4-Phenylpiperazine-1-carboxamide consists of a phenyl group attached to a piperazine ring, which is further connected to a carboxamide group . Several potent derivatives, including 1-methyl-4-phenylpiperazine and 1-(4-methylphenyl)piperazine, displayed lower toxicity than 1-phenylpiperazine .Physical And Chemical Properties Analysis
4-Phenylpiperazine-1-carboxamide is a solid at room temperature . It has a boiling point of 423.3±45.0°C at 760 mmHg and a melting point of 114-115°C . The compound should be stored at 4°C and protected from light .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 4-Phenylpiperazine-1-carboxamide, focusing on six unique applications:
Alzheimer’s Disease Treatment
4-Phenylpiperazine-1-carboxamide derivatives have been studied for their potential as acetylcholinesterase inhibitors (AChEIs), which are crucial in the treatment of Alzheimer’s disease (AD). These compounds can inhibit the enzyme acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain, which is beneficial for improving cognitive functions in AD patients . Research has shown that certain derivatives exhibit potent inhibitory activity against AChE, making them promising candidates for AD drug development .
Antipsychotic Agents
This compound has also been explored for its potential use in developing antipsychotic medications. The piperazine moiety is a common structural feature in many antipsychotic drugs, and modifications of 4-Phenylpiperazine-1-carboxamide have shown promise in modulating neurotransmitter systems, particularly dopamine and serotonin receptors . These modifications can help in managing symptoms of schizophrenia and other psychotic disorders.
Antidepressant Activity
Research indicates that 4-Phenylpiperazine-1-carboxamide derivatives may have antidepressant properties. These compounds can interact with serotonin receptors, which play a significant role in mood regulation. By modulating these receptors, the derivatives can potentially alleviate symptoms of depression . Studies have demonstrated that certain derivatives exhibit significant antidepressant-like effects in preclinical models .
Antimicrobial Agents
The antimicrobial potential of 4-Phenylpiperazine-1-carboxamide derivatives has been investigated, particularly against bacterial and fungal pathogens. These compounds can disrupt microbial cell membranes or inhibit essential enzymes, leading to the death of the pathogens . This makes them valuable in the development of new antimicrobial agents, especially in the face of rising antibiotic resistance .
Anti-inflammatory Applications
Some derivatives of 4-Phenylpiperazine-1-carboxamide have shown anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases . This application is particularly relevant for conditions such as rheumatoid arthritis and other chronic inflammatory disorders .
安全和危害
The safety information for 4-Phenylpiperazine-1-carboxamide indicates that it is harmful . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
作用机制
Target of Action
The primary target of 4-Phenylpiperazine-1-carboxamide is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in the nervous system, where it is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition .
Mode of Action
4-Phenylpiperazine-1-carboxamide interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The compound acts as a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE by 4-Phenylpiperazine-1-carboxamide affects the cholinergic neurotransmission pathway . This pathway is critical for learning and memory. By preventing the breakdown of acetylcholine, the compound enhances cholinergic neurotransmission, which could potentially improve cognitive function .
Pharmacokinetics
The compound is a solid at room temperature , suggesting it could be administered orally. Its boiling point is 423.3°C , indicating it is stable under physiological conditions.
Result of Action
The inhibition of AChE by 4-Phenylpiperazine-1-carboxamide leads to an increase in acetylcholine levels, enhancing cholinergic neurotransmission . This could potentially improve cognitive function, making the compound a potential candidate for the treatment of cognitive disorders such as Alzheimer’s disease .
Action Environment
The action of 4-Phenylpiperazine-1-carboxamide can be influenced by various environmental factors. For instance, pH and temperature can affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as other drugs or metabolites, could potentially interact with the compound, altering its action.
属性
IUPAC Name |
4-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-11(15)14-8-6-13(7-9-14)10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXRJXPKZRHXKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70998662 | |
| Record name | 4-Phenylpiperazine-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70998662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylpiperazine-1-carboxamide | |
CAS RN |
77464-11-0 | |
| Record name | NSC69758 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69758 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenylpiperazine-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70998662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



